molecular formula C14H13ClN2O B2966290 1-Benzyl-3-(3-chlorophenyl)urea CAS No. 13208-27-0

1-Benzyl-3-(3-chlorophenyl)urea

Cat. No.: B2966290
CAS No.: 13208-27-0
M. Wt: 260.72
InChI Key: BEWJVMWOMDSJLP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-chlorophenyl)urea is an organic compound with the molecular formula C14H13ClN2O It is a derivative of urea, featuring a benzyl group and a chlorophenyl group attached to the nitrogen atoms of the urea moiety

Scientific Research Applications

1-Benzyl-3-(3-chlorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies investigating its biological activity and potential as a bioactive molecule.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 3-chlorophenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The urea moiety can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Formation of substituted urea derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced urea derivatives.

    Hydrolysis: Formation of benzylamine and 3-chlorophenyl isocyanate.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Benzyl-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom in the para position.

    1-Benzyl-3-(2-chlorophenyl)urea: Similar structure with the chlorine atom in the ortho position.

    1-Benzyl-3-phenylurea: Lacks the chlorine atom, providing a basis for comparison of the effects of the chlorine substituent.

Uniqueness: 1-Benzyl-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its ortho and para counterparts.

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWJVMWOMDSJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-27-0
Record name 1-BENZYL-3-(3-CHLOROPHENYL)UREA
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